(s)-2-Ethoxy-6-(1-hydroxyethyl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-ethoxy-6-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C10H14O3/c1-3-13-9-6-4-5-8(7(2)11)10(9)12/h4-7,11-12H,3H2,1-2H3/t7-/m0/s1 |
InChI Key |
GRQYWENHKJNATA-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)[C@H](C)O |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of S 2 Ethoxy 6 1 Hydroxyethyl Phenol
Chemoenzymatic Synthesis Approaches
Chemoenzymatic routes to (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol offer significant advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and a reduced environmental footprint. The two principal strategies employed are the direct asymmetric synthesis from a ketone and the separation of a racemic alcohol.
Asymmetric Bioreduction of Prochiral Ketone Precursors
The asymmetric bioreduction of the corresponding prochiral ketone, 2-ethoxy-6-acetylphenol, is a direct and efficient route to this compound. This transformation is typically catalyzed by ketoreductases (KREDs), which are a class of oxidoreductases that utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl group.
The choice of ketoreductase is paramount to achieving high enantioselectivity in the reduction of 2-ethoxy-6-acetylphenol. A wide array of KREDs, sourced from various microorganisms, are commercially available or can be produced through recombinant expression systems. The enantioselectivity of these enzymes is highly dependent on the substrate structure. For acetophenone derivatives, which are structurally analogous to 2-ethoxy-6-acetylphenol, both (R)- and (S)-selective KREDs have been identified and successfully employed. researchgate.net
For instance, carbonyl reductases from Candida parapsilosis have been shown to catalyze the anti-Prelog reduction of 2-hydroxyacetophenone to yield the corresponding (S)-alcohol with high enantiomeric excess. This suggests that KREDs from this source could be promising candidates for the synthesis of this compound.
Furthermore, protein engineering techniques, such as directed evolution and site-directed mutagenesis, have been extensively used to enhance the activity, stability, and enantioselectivity of KREDs towards specific substrates. By modifying the amino acid residues in the active site, the enzyme's binding pocket can be reshaped to better accommodate the substrate and favor the formation of the desired enantiomer. Engineered KREDs derived from organisms like Lactobacillus kefir have demonstrated the ability to reduce substituted acetophenones with excellent enantioselectivity. rsc.org
A screening of commercially available ketoreductases would be the initial step in identifying a suitable biocatalyst for the reduction of 2-ethoxy-6-acetylphenol. The following table illustrates typical results from such a screening for a structurally similar substrate, 2'-hydroxyacetophenone.
| Enzyme Source | Product Enantiomer | Enantiomeric Excess (ee %) | Conversion (%) |
| Candida parapsilosis SCR | (S) | >99 | High |
| Engineered L. kefir KRED | (S) | >99 | >95 |
| Saccharomyces cerevisiae | (S) | Variable | Variable |
This table is a representation of typical results for analogous substrates and not specific to 2-ethoxy-6-acetylphenol.
A critical aspect of preparative-scale bioreductions is the regeneration of the expensive nicotinamide cofactor (NADPH or NADH). Stoichiometric use of the cofactor is economically unfeasible. Therefore, an in-situ cofactor regeneration system is almost always employed. google.com The most common and efficient systems involve a secondary enzyme and a cheap sacrificial substrate.
For NADPH regeneration, glucose dehydrogenase (GDH) is frequently paired with a KRED. rsc.orgnih.gov GDH catalyzes the oxidation of glucose to gluconolactone, with the concomitant reduction of NADP+ to NADPH. This system is highly efficient due to the high thermodynamic driving force of glucose oxidation. nih.gov
Another widely used system for both NADH and NADPH regeneration is the use of a secondary alcohol, such as isopropanol, and a corresponding alcohol dehydrogenase (ADH). nih.govacs.org In some cases, the KRED itself can utilize isopropanol as a co-substrate for cofactor regeneration, simplifying the system. acs.org Formate dehydrogenase (FDH) is another option for NADH regeneration, using formate as the sacrificial substrate which is oxidized to carbon dioxide.
The choice of regeneration system depends on factors such as the cofactor preference of the KRED, compatibility of the enzymes, and the reaction conditions. For the synthesis of this compound, a GDH-based system would be a robust choice, as depicted in the schematic below.
Figure 1: Schematic of a Ketoreductase-Catalyzed Asymmetric Reduction with a Glucose Dehydrogenase Cofactor Regeneration System
Lipase-Catalyzed Kinetic Resolution of Racemic Intermediates
An alternative strategy for obtaining this compound is through the kinetic resolution of its racemic mixture. This method relies on the ability of an enzyme, typically a lipase, to selectively acylate one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the acylated product.
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity for one enantiomer over the other. nih.gov A high E-value is crucial for obtaining products with high enantiomeric excess. For a successful preparative-scale resolution, an E-value greater than 100 is generally desired.
The E-value can be influenced by several factors, including the choice of lipase, the acyl donor, the solvent, and the temperature. jocpr.com Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas species are widely used for the resolution of secondary alcohols. nih.gov
The choice of the acyl donor is also critical. Vinyl esters, such as vinyl acetate or vinyl laurate, are often preferred as they lead to an irreversible acylation reaction, which can improve both the reaction rate and the enantioselectivity. nih.gov The solvent can also have a profound effect on the enzyme's activity and selectivity, with non-polar organic solvents like hexane or toluene often being suitable choices.
Optimization of these parameters is essential to maximize the E-value for the resolution of racemic 2-ethoxy-6-(1-hydroxyethyl)phenol. A systematic study would involve screening different lipases and acyl donors in various solvents and at different temperatures. The following table provides a hypothetical example of such an optimization study.
| Lipase | Acyl Donor | Solvent | Temperature (°C) | E-value |
| Novozym 435 | Vinyl Acetate | Toluene | 40 | 150 |
| Novozym 435 | Vinyl Laurate | Toluene | 40 | 180 |
| Novozym 435 | Vinyl Acetate | Hexane | 30 | 120 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Toluene | 40 | 80 |
This table is a representation of typical results for analogous substrates and not specific to 2-ethoxy-6-(1-hydroxyethyl)phenol.
A significant limitation of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. To overcome this, dynamic kinetic resolution (DKR) can be employed. nih.gov In a DKR, the lipase-catalyzed resolution is combined with an in-situ racemization of the unreacted alcohol enantiomer. This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the acylated product.
The racemization is typically achieved using a transition metal catalyst that is compatible with the enzyme and the reaction conditions. Ruthenium-based catalysts, such as Shvo's catalyst or complexes derived from [Ru(p-cymene)Cl2]2, have been successfully used for the racemization of a wide range of secondary alcohols. nih.gov
For the DKR of racemic 2-ethoxy-6-(1-hydroxyethyl)phenol, a compatible lipase and racemization catalyst would be required. The reaction would be carried out in a suitable organic solvent with an acyl donor, where the lipase selectively acylates the (S)-enantiomer, and the ruthenium catalyst continuously racemizes the remaining (R)-enantiomer, feeding it back into the resolution cycle. This approach can lead to high yields of the desired (S)-acylated product with excellent enantiomeric excess.
Asymmetric Organocatalysis for this compound Synthesis
Asymmetric organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules, avoiding the use of metal catalysts. This approach relies on small, chiral organic molecules to induce enantioselectivity.
Chiral Brønsted Acid and Base Catalysis
Chiral Brønsted acids, such as phosphoric acids, and chiral Brønsted bases have been successfully employed in a variety of asymmetric transformations. semanticscholar.orgscienceopen.com In the context of synthesizing this compound, a chiral Brønsted acid could be utilized to catalyze the asymmetric reduction of the precursor ketone, 2'-ethoxy-6'-hydroxyacetophenone. The catalyst would protonate the carbonyl oxygen, activating the ketone towards nucleophilic attack by a hydride source, such as a Hantzsch ester. The chiral environment provided by the catalyst would direct the hydride addition to one face of the carbonyl, leading to the desired (S)-enantiomer.
Conversely, a chiral Brønsted base could be employed to deprotonate a nucleophile, which would then add to the ketone. The stereochemical outcome would be governed by the chiral base. While direct applications to 2'-ethoxy-6'-hydroxyacetophenone are not extensively documented, the principles of these catalytic systems are well-established for a range of ketones.
Enantioselective Addition Reactions
Enantioselective addition reactions represent another avenue within organocatalysis to generate the chiral center in this compound. This could involve the addition of a nucleophile to the carbonyl group of 2'-ethoxy-6'-hydroxyacetophenone, mediated by a chiral organocatalyst. For instance, a chiral amine catalyst could activate the ketone towards the addition of a hydride source.
While specific data for the organocatalytic reduction of 2'-ethoxy-6'-hydroxyacetophenone is limited, research on analogous substrates provides insight into the potential efficacy of this approach. The following table illustrates typical results for the organocatalytic reduction of substituted acetophenones.
Table 1: Illustrative Data for Organocatalytic Reduction of Substituted Acetophenones
| Entry | Substrate | Organocatalyst | Hydride Source | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2'-Hydroxyacetophenone | Chiral Oxazaborolidine | BH3·SMe2 | THF | -20 | 92 | 95 |
| 2 | 2'-Methoxyacetophenone | Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 25 | 88 | 92 |
Asymmetric Transition-Metal Catalysis
Transition-metal catalysis is a highly effective and widely used method for the asymmetric reduction of ketones to chiral alcohols. Ruthenium, rhodium, and iridium complexes, in particular, have demonstrated exceptional activity and enantioselectivity.
Enantioselective Transfer Hydrogenation of Carbonyl Precursors
Enantioselective transfer hydrogenation is a convenient and practical method for the reduction of ketones, typically employing isopropanol or formic acid as the hydrogen source. nih.gov This technique avoids the need for high-pressure hydrogen gas.
The success of enantioselective transfer hydrogenation is highly dependent on the design of the chiral ligand coordinated to the metal center. Proline-derived ligands, such as prolinamides, have proven to be effective in creating a chiral environment around a ruthenium center, leading to high enantioselectivity in the reduction of ketones. researchgate.net
For the synthesis of this compound, a ruthenium catalyst bearing a chiral prolinamide ligand would be a promising candidate. The catalyst would facilitate the transfer of hydrogen from a donor molecule to 2'-ethoxy-6'-hydroxyacetophenone with high stereocontrol. Optimization of the catalyst would involve modifying the substituents on the prolinamide ligand to enhance the stereochemical induction.
The following table presents representative data for the asymmetric transfer hydrogenation of a similar substrate using a ruthenium-prolinamide catalyst.
Table 2: Asymmetric Transfer Hydrogenation of 2'-Hydroxyacetophenone with a Ruthenium-Prolinamide Catalyst
| Entry | Ligand | Hydrogen Donor | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | (S)-N-(p-Tosyl)-prolinamide | i-PrOH | KOt-Bu | Toluene | 25 | 95 | 98 (S) |
| 2 | (S)-N-(Mesitylsulfonyl)-prolinamide | HCOOH/NEt3 | - | CH2Cl2 | 0 | 93 | 97 (S) |
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation using molecular hydrogen (H₂) is another powerful technique for the enantioselective reduction of ketones. This method often employs ruthenium, rhodium, or iridium catalysts with chiral phosphine or diamine ligands. mdpi.com The reaction typically requires high pressures of hydrogen gas.
For the synthesis of this compound, a catalyst such as a Ru-BINAP/diamine complex could be employed. The chiral ligands create a C₂-symmetric environment that effectively differentiates the two faces of the ketone, leading to the desired enantiomer of the alcohol.
The table below provides illustrative results for the asymmetric hydrogenation of a related substrate.
Table 3: Illustrative Data for Asymmetric Hydrogenation of 2'-Methoxyacetophenone
| Entry | Catalyst | H₂ Pressure (atm) | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | RuCl₂((S)-BINAP)((S,S)-DPEN) | 10 | Methanol | 50 | 99 | >99 (S) |
| 2 | [Rh(cod)((S,S)-Et-DuPhos)]BF₄ | 20 | Methanol | 25 | 98 | 96 (S) |
Palladium-Catalyzed Oxidative Kinetic Resolution of Secondary Alcohols
The synthesis of enantiomerically pure this compound can be effectively achieved from its racemic precursor through an oxidative kinetic resolution (OKR). This process selectively oxidizes one enantiomer of a racemic mixture, allowing the unreacted, desired enantiomer to be isolated in high enantiomeric excess. Palladium catalysis, particularly using molecular oxygen or ambient air as the terminal oxidant, represents a prominent method for this transformation. nih.govcaltech.eduresearchgate.net
The reaction is typically catalyzed by a palladium(II) complex in the presence of a chiral ligand. For the resolution of secondary alcohols, the naturally occurring diamine (-)-sparteine is a widely used and effective ligand. nih.govcaltech.edu In this process, the racemic 2-Ethoxy-6-(1-hydroxyethyl)phenol is exposed to a catalyst system, such as [Pd(nbd)Cl₂] (nbd = norbornadiene) and (-)-sparteine, under an oxygen atmosphere. The catalyst preferentially oxidizes the (R)-enantiomer to the corresponding ketone, 2'-ethoxy-6'-hydroxyacetophenone, while leaving the (S)-enantiomer largely unreacted.
The general reaction scheme is as follows: (±)-2-Ethoxy-6-(1-hydroxyethyl)phenol + O₂ --(Pd(II)/(-)-sparteine catalyst)--> this compound + 2'-Ethoxy-6'-hydroxyacetophenone + H₂O
Improvements to this system have been developed, including the addition of cesium carbonate and tert-butyl alcohol to enhance reaction rates. nih.gov The choice of solvent can also be critical, with chloroform allowing the use of ambient air as the oxidant at room temperature, which can lead to enhanced catalyst selectivity. nih.govnih.gov
Below is a table summarizing typical conditions for this type of resolution, based on studies of analogous benzylic alcohols.
| Parameter | Condition | Rationale |
| Palladium Source | [Pd(nbd)Cl₂] or PdBr₂ | Dichloride and dibromide complexes have shown superior activity and selectivity. nih.govcaltech.edu |
| Chiral Ligand | (-)-Sparteine | Commercially available and proven effective for resolving a wide range of secondary alcohols. caltech.educaltech.edu |
| Oxidant | Molecular Oxygen (O₂) or Air | Serves as the green and atom-economical terminal oxidant. caltech.edunih.gov |
| Solvent | Toluene, Chloroform | Toluene is common for higher temperatures, while chloroform can be used at 23°C with ambient air. nih.govcaltech.edu |
| Additives | Cs₂CO₃, t-BuOH, Molecular Sieves | Base and hydrogen bond donors can accelerate the reaction; sieves remove water byproduct. nih.govcaltech.edu |
| Temperature | 23°C to 80°C | Lower temperatures can sometimes increase selectivity factors. caltech.educaltech.edu |
This method is highly effective for preparing benzylic and related secondary alcohols with high enantiomeric purity. nih.gov A preparative scale reaction can yield the desired alcohol with excellent enantiomeric excess (e.g., >99% ee). caltech.edu
Mechanistic Insights into Chiral Induction
The mechanism of the palladium-catalyzed oxidative kinetic resolution with (-)-sparteine has been the subject of detailed study, revealing the origins of its high selectivity. nih.govnih.gov The chiral induction arises from the distinct reaction rates of the two alcohol enantiomers within the catalytic cycle.
The key steps in the mechanism are:
Ligand Exchange and Deprotonation: The alcohol substrate displaces a counterion on the Pd(II) center. This is followed by deprotonation of the alcohol's hydroxyl group to form a palladium-alkoxide intermediate.
β-Hydride Elimination: This is the crucial enantioselective step. The palladium-alkoxide undergoes β-hydride elimination to form the ketone product and a palladium-hydride species. The rate of this step is significantly different for the two diastereomeric palladium-alkoxide complexes formed from the (R)- and (S)-alcohols. The C₂-symmetric, sterically crowded (-)-sparteine ligand creates a chiral environment around the metal center, forcing the substrates into conformations where one enantiomer can more readily undergo β-hydride elimination than the other. caltech.edu
Catalyst Regeneration: The resulting palladium-hydride is re-oxidized back to the active Pd(II) catalyst by molecular oxygen, completing the cycle.
Mechanistic studies have revealed a dual role for (-)-sparteine; it acts not only as a chiral ligand on the palladium center but also as an exogenous chiral base, assisting in the deprotonation step. nih.govnih.govresearchgate.net The reaction kinetics are complex and depend on the concentration of (-)-sparteine. At low concentrations, the rate-limiting step is the formation of the Pd-alkoxide, whereas at high concentrations, β-hydride elimination becomes rate-determining. nih.govnih.gov The highest selectivity is achieved at high ligand concentrations, where the difference in the kinetic barrier to β-hydride elimination between the two enantiomers is maximized. nih.gov
Strategic Retrosynthetic Analysis for the this compound Scaffold
A logical retrosynthetic analysis for this compound breaks the molecule down into simpler, commercially available precursors. The strategy hinges on creating the racemic alcohol and then applying the key stereoselective resolution step.
Target Molecule Disconnection: The primary disconnection is the kinetic resolution, which separates the target This compound (1) from its racemic mixture (±)-1 . This identifies the racemic alcohol as the immediate precursor.
Functional Group Interconversion: The racemic alcohol (±)-1 can be retrosynthetically derived from the corresponding ketone, 2'-Ethoxy-6'-hydroxyacetophenone (2) , via a standard reduction reaction (e.g., using sodium borohydride).
C-C Bond Disconnection: The ketone (2) can be disconnected via a Friedel-Crafts-type acylation. This points to 2-Ethoxyphenol (3) as the aromatic precursor and an acetylating agent (like acetyl chloride or acetic anhydride) as the source of the acyl group. This ortho-acylation can be achieved through various methods, such as a Fries rearrangement of the corresponding acetate ester of 3 .
Final Precursor Disconnection: The precursor 2-Ethoxyphenol (3) can be synthesized from a readily available starting material, Pyrocatechol (Catechol) (4) . The disconnection involves cleaving the ethyl-oxygen bond, identifying an ethylating agent like diethyl carbonate or an ethyl halide as the required reagent. google.comgoogle.com
This retrosynthetic pathway is summarized below:
This compound (1) <= Oxidative Kinetic Resolution <= (±)-2-Ethoxy-6-(1-hydroxyethyl)phenol (±)-1
(±)-1 <= Reduction <= 2'-Ethoxy-6'-hydroxyacetophenone (2)
(2) <= Ortho-Acylation / Fries Rearrangement <= 2-Ethoxyphenol (3)
(3) <= O-Ethylation <= Pyrocatechol (4)
This strategy effectively utilizes robust and well-established reactions to construct the racemic scaffold before introducing chirality in the final, key resolution step.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, particularly the key resolution step, can be evaluated through the lens of green chemistry principles. acs.org
Principle 9: Catalysis: The core of the stereoselective synthesis is the use of a palladium catalyst. Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can, in principle, carry out a reaction an infinite number of times, thus minimizing waste. wordpress.com This approach avoids the use of stoichiometric chiral resolving agents, which would generate significant chemical waste.
Principle 2: Atom Economy: The principle of atom economy assesses how many atoms from the reactants are incorporated into the final product. acs.org While the catalytic nature of the OKR is a green feature, the kinetic resolution process itself has an inherent atom economy limitation, as the maximum theoretical yield for the desired enantiomer is 50%. The other 50% is converted into the ketone byproduct. This can be addressed by isolating the ketone and reducing it back to the racemic alcohol for recycling, or by employing a dynamic kinetic resolution (DKR) process, which combines the resolution with in-situ racemization of the undesired enantiomer to theoretically achieve a 100% yield. mdpi.com
Principle 3: Less Hazardous Chemical Syntheses: The use of molecular oxygen or ambient air as the terminal oxidant is a significant green advantage. nih.govcaltech.edu This process replaces classical stoichiometric oxidants (e.g., chromium-based reagents) which are often toxic and environmentally harmful. The primary byproduct of oxygen reduction in this cycle is water.
Principle 5: Safer Solvents and Auxiliaries: While solvents like toluene or chloroform are effective, a key goal of green chemistry is to minimize their use or replace them with more environmentally benign alternatives. Research into performing oxidative resolutions in greener solvents, such as water, is an active area. rsc.org
Principle 6: Design for Energy Efficiency: Many palladium-catalyzed resolutions can be conducted at or near room temperature, which minimizes energy consumption. nih.gov While some protocols require heating to 80°C to achieve reasonable reaction rates, optimization can lead to milder conditions. caltech.edu
By prioritizing a catalytic, oxygen-based resolution, the synthesis incorporates key green chemistry principles, although challenges related to the inherent yield limitations of kinetic resolution remain.
Molecular Derivatization and Analog Synthesis of S 2 Ethoxy 6 1 Hydroxyethyl Phenol
Alkylation and Arylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for derivatization due to its acidity. Deprotonation with a suitable base generates a phenolate (B1203915) anion, a potent nucleophile that readily participates in alkylation and arylation reactions.
Alkylation: The O-alkylation of phenols is a fundamental transformation for synthesizing aryl alkyl ethers. For (S)-2-ethoxy-6-(1-hydroxyethyl)phenol, this reaction typically involves treating the phenol (B47542) with an alkylating agent, such as an alkyl halide or dimethyl carbonate, in the presence of a base. google.com The choice of solvent and base can be critical in directing the reaction towards O-alkylation over the competing C-alkylation, where the alkyl group attaches to the aromatic ring. pharmaxchange.infonih.gov The use of polar aprotic solvents generally favors the desired O-alkylation product. pharmaxchange.info Various catalytic systems, including ionic liquids, metal oxides, and zeolites, have been developed to improve the selectivity and efficiency of phenol O-alkylation. researchgate.netpnnl.gov
Arylation: The synthesis of diaryl ethers via the O-arylation of phenols is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation. This reaction involves coupling the phenol with an aryl halide in the presence of a copper catalyst. researchgate.net Palladium-catalyzed methods have also been developed, offering alternative routes to diaryl ether derivatives. nih.gov These methods would allow for the introduction of a second aryl group to the phenolic oxygen of this compound.
Table 1: Representative Alkylation and Arylation Reactions of Phenolic Hydroxyl Groups
| Reaction Type | Typical Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|
| O-Alkylation | Alkyl Halides (e.g., CH₃I), Dialkyl Carbonates (e.g., (CH₃)₂CO₃) | Base (e.g., K₂CO₃, Cs₂CO₃), Polar Aprotic Solvent (e.g., DMF) google.compharmaxchange.info | Aryl Alkyl Ether |
| O-Arylation (Ullmann) | Aryl Halides (e.g., Ph-Br) | Copper Catalyst (e.g., CuI, Cu-nanoparticles) researchgate.net | Diaryl Ether |
| O-Arylation (Buchwald-Hartwig) | Aryl Halides/Triflates | Palladium Catalyst with Ligand | Diaryl Ether |
Esterification and Etherification of the Chiral Secondary Alcohol
The chiral secondary alcohol on the hydroxyethyl (B10761427) side chain represents another key site for derivatization, allowing for the introduction of a variety of functional groups through esterification and etherification.
Esterification: The secondary alcohol can be readily converted to an ester by reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. Acid-catalyzed Fischer esterification, while a classic method, may lead to side reactions like dehydration, particularly given the benzylic nature of the alcohol. masterorganicchemistry.com Milder methods, such as using acyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine), or employing cation-exchange resins as catalysts, can provide higher yields and prevent decomposition. google.com This modification introduces an acyl group, which can significantly alter the molecule's steric and electronic properties.
Etherification: The formation of an ether at the secondary alcohol position can be accomplished through several methods. Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. More direct, catalytic methods for the dehydrative etherification of alcohols have also been developed. For instance, iron(III) triflate has been shown to be an effective catalyst for the selective synthesis of both symmetrical and unsymmetrical ethers from secondary benzylic alcohols. acs.orgnih.govresearchgate.net These reactions proceed by activating the alcohol to facilitate nucleophilic attack by another alcohol molecule, releasing water as the sole byproduct. nih.gov
Synthesis of Schiff Base Derivatives Incorporating the Ethoxyphenol Moiety
Schiff bases are compounds containing an azomethine (-C=N-) group, typically formed by the condensation of a primary amine with an aldehyde or a ketone. chemijournal.com The title compound, this compound, does not possess a carbonyl group. Therefore, a preliminary oxidation of the secondary alcohol is required to form the corresponding ketone, 2-ethoxy-6-acetylphenol. This ketone can then undergo condensation with a primary amine to yield a Schiff base derivative.
The oxidation of secondary benzylic alcohols to ketones can be achieved using a wide range of reagents and conditions, from classic stoichiometric oxidants to modern catalytic systems. organic-chemistry.orgthieme-connect.com Mild, selective methods, such as photochemical protocols using air as the oxidant or systems employing hypervalent iodine reagents, are often preferred to avoid side reactions. rsc.orgbeilstein-journals.orgrsc.org
Once the 2-ethoxy-6-acetylphenol intermediate is formed, it can be reacted with various primary amines (aliphatic or aromatic) under reflux conditions, often in a solvent like ethanol (B145695), to produce the desired Schiff base ligands. mdpi.comarpgweb.comresearchgate.net These ligands, which often feature N,O-donor atoms from the imine nitrogen and the phenolic oxygen, are of significant interest in coordination chemistry. chemijournal.comijstm.com
Coordination Chemistry with Metal Ions
Schiff bases are considered "privileged ligands" due to their ability to form stable complexes with a wide range of metal ions. nih.govmdpi.com The Schiff base derivatives of 2-ethoxy-6-acetylphenol can act as bidentate (N,O) or potentially multidentate ligands, depending on the structure of the amine used in their synthesis. chemijournal.comnih.gov They readily coordinate with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). chemijournal.comorientjchem.org
The coordination typically occurs through the nitrogen atom of the azomethine group and the oxygen atom of the deprotonated phenolic hydroxyl group. ijstm.comcibtech.orgasianpubs.org This chelation forms a stable ring structure with the metal ion. The resulting metal complexes can exhibit various coordination geometries, such as square planar or tetrahedral, depending on the metal ion and the steric and electronic properties of the ligand. asianpubs.orginformahealthcare.com
Ligand Design and Complexation Studies
Complexation studies investigate the interaction between these designed ligands and various metal ions. Techniques such as UV-Vis spectroscopy, infrared spectroscopy, and elemental analysis are used to confirm the formation of the complexes and to determine their stoichiometry and coordination mode. cibtech.orgtandfonline.com The design of the ligand framework is crucial as it dictates the coordination geometry and stability of the final metal complex, influencing its potential applications in areas like catalysis and materials science. chemijournal.commdpi.com
Carbonylation and Carbamate Formation Reactions
The hydroxyl groups of this compound, both the phenolic and the secondary alcohol, can be converted into carbamates. Carbamates are esters of carbamic acid and are structurally significant in medicinal chemistry and materials science.
Carbamate formation can be achieved through several synthetic routes. A common method involves the reaction of an alcohol or phenol with an isocyanate (R-N=C=O). wikipedia.org Alternatively, the hydroxyl group can be reacted with a carbamoyl (B1232498) chloride or a chloroformate in the presence of a base. wikipedia.org More modern, greener approaches aim to use carbon dioxide as a C1 source, for example, through the dehydrative reaction of CO₂, an amine, and an alcohol, often requiring a catalyst. nih.govacs.org Both the phenolic and secondary alcohol moieties could potentially be targeted for this transformation, with the phenolic hydroxyl generally being more acidic and reactive under certain conditions. nih.govresearchgate.net Recent methods have also explored using urea (B33335) as a stable C1 reactant for the synthesis of primary carbamates from alcohols. uantwerpen.be
Table 2: Common Methods for Carbamate Synthesis from Alcohols/Phenols
| Method | Reagents | Key Intermediate | Reference |
|---|---|---|---|
| Isocyanate Addition | Alcohol/Phenol + Isocyanate (R-NCO) | Direct addition | wikipedia.org |
| From Chloroformates | Alcohol/Phenol → Chloroformate; then + Amine | Chloroformate (R-O-COCl) | wikipedia.org |
| From Carbamoyl Chlorides | Alcohol/Phenol + Carbamoyl Chloride (R₂N-COCl) | Direct displacement | wikipedia.org |
| From CO₂ | Alcohol + Amine + CO₂ | Carbamic acid | nih.gov |
Manipulation of the Hydroxyethyl Side Chain
The 1-hydroxyethyl side chain is a key feature of the molecule, and its benzylic position makes it particularly reactive. ucalgary.ca Beyond the oxidation and ether/ester formation already discussed, several other transformations can be envisioned.
Dehydration: The secondary benzylic alcohol can undergo acid-catalyzed dehydration to form a vinyl group, yielding 2-ethoxy-6-vinylphenol. This reaction is analogous to the industrial production of styrene (B11656) from 1-phenylethanol. wikipedia.org This transformation is typically carried out over solid acid catalysts at elevated temperatures. researchgate.netkoreascience.kr The resulting styrene derivative could serve as a monomer for polymerization or as a substrate for further addition reactions.
Substitution: The hydroxyl group is a poor leaving group but can be activated for nucleophilic substitution. thieme-connect.com Protonation under strong acid allows for Sₙ1-type substitution by weak nucleophiles. Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, which can then be displaced by a wide range of nucleophiles. thieme-connect.comorganic-chemistry.org This allows for the introduction of various functionalities, including azides, nitriles, or new carbon-carbon bonds, at the benzylic position. nih.gov
Deoxygenation: The benzylic alcohol can also be completely removed through deoxygenation reactions. This typically involves a two-step process where the alcohol is first converted to a more reactive intermediate (e.g., a halide or tosylate) and then reduced. More direct methods for the deoxygenation of phenolic hydroxyl groups have also been developed, which could potentially be adapted. organic-chemistry.org
These varied reaction pathways highlight the synthetic utility of this compound as a building block for creating a diverse library of complex molecules.
Oxidation Reactions to Ketones
The secondary alcohol of the 1-hydroxyethyl group in this compound can be oxidized to yield the corresponding ketone, 1-(2-Ethoxy-6-hydroxyphenyl)ethan-1-one. This transformation is a key step in creating a series of analogs for SAR studies, as it replaces a hydrogen bond donor (the alcohol) with a hydrogen bond acceptor (the ketone), significantly altering the molecule's interaction with biological targets.
The primary challenge in this oxidation is the selective targeting of the secondary alcohol without affecting the sensitive phenolic hydroxyl group. Phenols are susceptible to oxidation, which can lead to the formation of quinone-like structures or polymeric materials, especially under harsh oxidative conditions. Therefore, mild and selective oxidizing agents are required.
Several reagents are suitable for this selective oxidation. A summary of potential methods is presented in Table 1.
| Reagent/System | Typical Solvent | Temperature (°C) | Notes |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | A common and mild reagent for oxidizing secondary alcohols to ketones. The reaction is typically performed under anhydrous conditions to prevent over-oxidation. |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Known for its mild conditions and high efficiency. It is a hypervalent iodine reagent that works well for sensitive substrates. |
| Swern Oxidation | Dichloromethane (DCM), DMSO, Oxalyl chloride | -78 to Room Temp. | Involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride, followed by the addition of the alcohol and a hindered base. It is highly effective at low temperatures, minimizing side reactions. |
| Manganese dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform | Room Temp. to Reflux | Particularly effective for the oxidation of benzylic and allylic alcohols. Its selectivity for these types of alcohols makes it a strong candidate for this transformation while leaving the phenolic group intact. |
Table 1: Potential Reagents for the Selective Oxidation of this compound
The resulting ketone, 1-(2-Ethoxy-6-hydroxyphenyl)ethan-1-one, serves as a valuable intermediate for further derivatization, such as the formation of oximes, hydrazones, or other related ketone derivatives, thereby expanding the chemical diversity of the analog library.
Substitution Reactions
Substitution reactions can be performed at three main positions on the this compound scaffold: the phenolic hydroxyl group, the secondary alcohol, and the aromatic ring. Each position allows for the introduction of a variety of functional groups to probe the chemical space around the core structure.
Substitution at the Phenolic Hydroxyl Group: The acidic nature of the phenolic proton allows for its easy removal by a base, forming a phenoxide ion. This nucleophilic phenoxide can then react with various electrophiles.
Etherification: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can yield a range of ethers. This modification removes the hydrogen-bonding ability of the phenol and increases lipophilicity.
Esterification: Acylation with acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) produces ester derivatives. This introduces a carbonyl group, which can act as a hydrogen bond acceptor.
Substitution at the Secondary Alcohol: The hydroxyl group of the 1-hydroxyethyl moiety can also undergo similar substitution reactions, although it is generally less acidic and less reactive than the phenolic hydroxyl. Selective protection of the phenol may be necessary before modifying the secondary alcohol.
Etherification: Under basic conditions (e.g., using sodium hydride to form the alkoxide), this group can be alkylated with alkyl halides.
Esterification: Reaction with acylating agents can form esters, which can be useful as potential prodrugs that are hydrolyzed in vivo to release the active parent molecule.
Substitution on the Aromatic Ring: The benzene (B151609) ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and ethoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the substitution pattern, the C3 and C5 positions are the most likely sites for substitution.
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms (Br, Cl) onto the ring, which can alter electronic properties and provide a handle for further cross-coupling reactions.
Nitration: Careful nitration using dilute nitric acid could introduce a nitro group, a strong electron-withdrawing group and hydrogen bond acceptor.
Friedel-Crafts Alkylation/Acylation: These reactions could introduce alkyl or acyl groups onto the aromatic ring, though they can sometimes be challenging on highly activated and sensitive phenol rings.
Development of Analog Libraries for Structure-Activity Relationship (SAR) Studies
The systematic synthesis of analog libraries based on the this compound scaffold is fundamental to understanding its structure-activity relationship (SAR). SAR studies aim to identify the key structural features responsible for the biological activity of a molecule and to optimize these features to enhance potency, selectivity, and pharmacokinetic properties.
An analog library for this compound would be designed by systematically modifying its distinct structural regions:
The Ethoxy Group (R¹): The size and nature of this alkoxy group can be varied to probe the binding pocket it occupies.
The Phenolic Hydroxyl Group (R²): This group can be converted to ethers or esters to evaluate the importance of its hydrogen-bonding donor capability.
The Aromatic Ring (R³): Substituents can be introduced on the ring to explore electronic and steric effects.
The 1-Hydroxyethyl Side Chain (R⁴): The hydroxyl group can be oxidized, esterified, or etherified. The methyl group could also be extended to larger alkyl chains.
A hypothetical library of analogs is presented in Table 2, illustrating how systematic modifications can be used to explore the SAR.
| Compound ID | R¹ Modification (at C2) | R² Modification (at C1) | R³ Substitution (at C3, C5) | R⁴ Modification (at Side Chain) | Rationale for Modification |
| Parent | -OCH₂CH₃ | -OH | -H | -CH(OH)CH₃ | Baseline compound |
| A-1 | -OCH₃ | -OH | -H | -CH(OH)CH₃ | Investigate the effect of a smaller alkoxy group. |
| A-2 | -OCH(CH₃)₂ | -OH | -H | -CH(OH)CH₃ | Explore steric hindrance with a bulkier isopropoxy group. |
| B-1 | -OCH₂CH₃ | -OCH₃ | -H | -CH(OH)CH₃ | Remove the phenolic hydrogen bond donor capability. |
| B-2 | -OCH₂CH₃ | -OCOCH₃ | -H | -CH(OH)CH₃ | Introduce a hydrogen bond accepting ester group. |
| C-1 | -OCH₂CH₃ | -OH | 5-Cl | -CH(OH)CH₃ | Add an electron-withdrawing group to the ring. |
| C-2 | -OCH₂CH₃ | -OH | 5-CH₃ | -CH(OH)CH₃ | Add an electron-donating, lipophilic group to the ring. |
| D-1 | -OCH₂CH₃ | -OH | -H | -C(=O)CH₃ | Replace H-bond donor with an acceptor at the side chain (Oxidation product). |
| D-2 | -OCH₂CH₃ | -OH | -H | -CH(OCOCH₃)CH₃ | Increase lipophilicity of the side chain. |
| D-3 | -OCH₂CH₃ | -OH | -H | -CH(OH)CH₂CH₃ | Investigate the effect of a larger alkyl group on the side chain. |
Table 2: Design of a Hypothetical Analog Library for SAR Studies of this compound
By synthesizing these and other related analogs and evaluating their biological activity, researchers can build a comprehensive SAR model. This model can elucidate which functional groups and properties are critical for activity, guiding the design of future generations of compounds with improved therapeutic profiles.
Advanced Analytical and Spectroscopic Characterization for Structural Elucidation of S 2 Ethoxy 6 1 Hydroxyethyl Phenol and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. For (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol, with a chemical formula of C₁₀H₁₄O₃, the calculated exact mass is 182.0943 g/mol .
An HRMS analysis, typically using an electrospray ionization (ESI) source, would be expected to show a prominent molecular ion peak ([M+H]⁺) at m/z 183.1016 or a sodium adduct ([M+Na]⁺) at m/z 205.0837. The high accuracy of the mass measurement allows for the confident confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.
Table 1: Predicted HRMS Data for C₁₀H₁₄O₃
| Ion Species | Calculated Exact Mass | Observed m/z (Predicted) |
|---|---|---|
| [M]⁺ | 182.0943 | 182.0943 |
| [M+H]⁺ | 183.1021 | 183.1016 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the complete assignment of its structure.
One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for establishing the connectivity of atoms in this compound.
¹H NMR: The proton NMR spectrum would display distinct signals for each unique proton environment. The aromatic protons would appear in the range of 6.7-7.0 ppm. The ethoxy group would present as a characteristic quartet (around 4.1 ppm) and a triplet (around 1.4 ppm). The methine proton of the hydroxyethyl (B10761427) group would be a quartet (around 5.0 ppm), coupled to the adjacent methyl protons, which would appear as a doublet (around 1.5 ppm). The phenolic and alcoholic hydroxyl protons would appear as broad singlets, the positions of which can vary. libretexts.orgdocbrown.info
¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons would resonate between 110-150 ppm, while the aliphatic carbons of the ethoxy and hydroxyethyl groups would appear in the upfield region (15-70 ppm).
2D NMR:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between the protons of the ethoxy group (-OCH₂CH₃) and between the protons of the hydroxyethyl group (-CH(OH)CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for the unambiguous assignment of each protonated carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for confirming the placement of the substituents on the aromatic ring. For example, it would show correlations from the ethoxy methylene protons to the C2 aromatic carbon and from the hydroxyethyl methine proton to the C6 aromatic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can help confirm the relative positioning of the substituents on the phenol (B47542) ring by showing spatial correlations between, for instance, the protons of the ethoxy group and the adjacent aromatic proton.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|---|---|
| 1 | 148.5 | - | - | - | - | C2, C6, C5 |
| 2 | 145.0 | - | - | - | - | C1, C3, C4, OCH₂ |
| 3 | 115.2 | 6.85 | d | 7.8 | H4 | C1, C2, C5 |
| 4 | 121.0 | 6.95 | t | 7.8 | H3, H5 | C2, C6 |
| 5 | 119.5 | 6.75 | d | 7.8 | H4 | C1, C3 |
| 6 | 130.0 | - | - | - | - | C1, C2, C5, CH(OH) |
| CH(OH) | 68.0 | 5.00 | q | 6.5 | CH₃(OH), OH | C6, C1, CH₃(OH) |
| CH₃(OH) | 24.5 | 1.50 | d | 6.5 | CH(OH) | C6, CH(OH) |
| OCH₂ | 64.5 | 4.10 | q | 7.0 | OCH₂CH₃ | C2, OCH₂CH₃ |
| OCH₂CH₃ | 15.0 | 1.40 | t | 7.0 | OCH₂ | C2, OCH₂ |
| OH (phenol) | - | 8.50 | s (br) | - | - | C1, C2, C6 |
To determine the enantiomeric purity or enantiomeric excess (ee) of the compound, chiral NMR spectroscopy is employed. This is often achieved by using a chiral solvating agent (CSA), such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, or by creating diastereomeric derivatives with a chiral derivatizing agent (CDA).
In the presence of a CSA, the (S) and (R) enantiomers form transient diastereomeric complexes that have slightly different magnetic environments. This results in the splitting of certain NMR signals into two distinct peaks, one for each enantiomer. The methine proton of the hydroxyethyl group is particularly sensitive to the chiral environment and is often used for this analysis. The relative integration of these two peaks allows for the precise calculation of the enantiomeric excess. researchgate.netnih.gov
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in the molecule. nih.govdoi.org
FT-IR Spectrum: The FT-IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. libretexts.org Aliphatic C-H stretching of the ethoxy and hydroxyethyl groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1500-1600 cm⁻¹ region, while C-O stretching for the ether and alcohol functionalities would produce strong bands in the 1050-1250 cm⁻¹ range. researchgate.net
FT-Raman Spectrum: The FT-Raman spectrum provides complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" mode around 1000 cm⁻¹, often give strong Raman signals. The C-H bending and stretching modes are also readily observed.
Table 3: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3500-3200 | Strong, Broad | O-H Stretch (Phenol, Alcohol) |
| 3050-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium-Strong | Aliphatic C-H Stretch |
| 1600, 1500 | Medium-Strong | Aromatic C=C Stretch |
| 1450 | Medium | C-H Bend (Aliphatic) |
| 1250 | Strong | Aryl C-O Stretch (Ether) |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically within the phenolic chromophore. The substituted benzene (B151609) ring contains π-electrons that can be excited to higher energy levels by absorbing UV radiation. For this compound, one would expect to observe characteristic π → π* transitions. Typically, substituted phenols show two main absorption bands in the UV region, around 220 nm and 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.
Table 4: Predicted UV-Vis Absorption Data
| Solvent | λ_max 1 (nm) | λ_max 2 (nm) |
|---|---|---|
| Methanol | ~220 | ~275 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
Chiroptical techniques are essential for assigning the absolute configuration of a chiral molecule. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by the chiral chromophore. rsc.org
For this compound, the phenolic ring acts as the chromophore. The electronic transitions observed in the UV-Vis spectrum will give rise to corresponding signals, known as Cotton effects, in the CD spectrum. The sign (positive or negative) of these Cotton effects is directly related to the three-dimensional arrangement of the atoms around the chiral center. hebmu.edu.cn By comparing the experimental CD spectrum to established empirical rules or to quantum-chemical calculations for molecules with similar structures, the (S) absolute configuration at the stereocenter of the 1-hydroxyethyl group can be definitively confirmed. researchgate.net
X-ray Crystallography for Solid-State Structure and Stereochemistry
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful method provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for understanding the structure-activity relationships of compounds like this compound and its derivatives. While crystallographic data for this compound itself is not publicly available, analysis of its derivatives offers significant insights into the structural characteristics of this class of compounds.
Detailed crystallographic studies on derivatives reveal key structural features that are likely to be conserved in the parent molecule. For instance, the analysis of more complex structures incorporating the 2-ethoxyphenol moiety provides a foundational understanding of the molecular geometry and intermolecular interactions.
A notable example is the Schiff base derivative, 2-Ethoxy-6-({2-[(3-ethoxy-2-hydroxybenzylidene)amino]benzyl}iminomethyl)phenol. nih.gov The crystal structure of this compound was determined to be monoclinic with the space group P2₁/c. nih.gov The unit cell parameters were found to be a = 4.8315 (4) Å, b = 17.5414 (14) Å, c = 25.828 (2) Å, and β = 94.356 (3)°. nih.gov The molecule exhibits an E conformation about the azomethine linkages, with the phenol-substituted benzene rings being twisted relative to the central diimine benzene ring. nih.gov This twisting is quantified by dihedral angles of 27.25 (5)° and 56.67 (5)°. nih.gov The structure is further stabilized by intramolecular O—H···N hydrogen bonds. nih.gov
Another relevant example is a copper(II) complex, bis((E)-2-ethoxy-6-(((2-hydroxyethyl)imino)methyl)phenolato-κ²N,O)copper(II). researchgate.net This compound also crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net Its unit cell dimensions are a = 8.5942(7) Å, b = 25.888(2) Å, c = 4.8204(4) Å, and β = 97.785(3)°. researchgate.net The structural analysis of such metal complexes is vital in coordination chemistry and materials science, providing precise details of the coordination geometry around the metal center.
The data obtained from these derivatives underscore the utility of X-ray crystallography in confirming the connectivity of atoms, determining the conformation of flexible side chains (like the ethoxy and hydroxyethyl groups), and elucidating the nature of non-covalent interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. For this compound, a crystallographic analysis would definitively establish the S configuration of the chiral center at the hydroxyethyl group, providing an absolute structural benchmark.
The following tables summarize the crystallographic data for the aforementioned derivatives.
Crystallographic Data for 2-Ethoxy-6-({2-[(3-ethoxy-2-hydroxybenzylidene)amino]benzyl}iminomethyl)phenol nih.gov
| Parameter | Value |
| Chemical Formula | C₂₅H₂₆N₂O₄ |
| Formula Weight | 418.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.8315 (4) |
| b (Å) | 17.5414 (14) |
| c (Å) | 25.828 (2) |
| α (°) | 90 |
| β (°) | 94.356 (3) |
| γ (°) | 90 |
| Volume (ų) | 2182.6 (3) |
| Z | 4 |
Crystallographic Data for bis((E)-2-ethoxy-6-(((2-hydroxyethyl)imino)methyl)phenolato-κ²N,O)copper(II) researchgate.net
| Parameter | Value |
| Chemical Formula | C₂₂H₂₈N₂CuO₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5942(7) |
| b (Å) | 25.888(2) |
| c (Å) | 4.8204(4) |
| α (°) | 90 |
| β (°) | 97.785(3) |
| γ (°) | 90 |
| Volume (ų) | 1062.60(15) |
| Z | 2 |
These detailed crystallographic analyses of related structures provide invaluable reference points for understanding the solid-state behavior and stereochemical intricacies of this compound.
Biochemical and Mechanistic Investigations of S 2 Ethoxy 6 1 Hydroxyethyl Phenol Analogs
In Vitro Enzyme Interaction Studies (e.g., inhibition kinetics, binding assays)
No specific data on the in vitro enzyme interactions, inhibition kinetics, or binding assays for (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol or its close analogs could be located. General studies on phenolic compounds indicate a wide range of potential enzyme interactions, but this information is not specific to the requested molecule.
Receptor Binding Profiling (excluding human clinical data)
Information regarding the receptor binding profile of this compound is not available in the reviewed literature.
Cellular Pathway Modulation in Model Systems (e.g., cell-based assays, in vitro studies)
Specific studies detailing the modulation of cellular pathways by this compound in cell-based assays or other in vitro models were not found.
Proposed Mechanisms of Action at the Molecular Level
Due to the lack of biochemical and cellular data, no proposed mechanisms of action at the molecular level for this compound have been described in the scientific literature.
Computational and Theoretical Studies of S 2 Ethoxy 6 1 Hydroxyethyl Phenol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol, DFT calculations would offer a detailed understanding of its fundamental chemical characteristics.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not rigid. Rotations around its single bonds, particularly the C-C bond of the hydroxyethyl (B10761427) group and the C-O bonds of the ethoxy and hydroxyl groups, give rise to various conformers. A conformational analysis using DFT would identify the most stable low-energy conformers and map the potential energy surface. This analysis is crucial as the biological activity of a molecule is often dictated by its preferred shape.
The study would involve systematically rotating the key dihedral angles and calculating the corresponding single-point energies to identify energy minima. The geometries of these minima would then be fully optimized.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° | 0.00 | 75.2 |
| 2 | 180° | 1.50 | 14.8 |
| 3 | -60° | 2.50 | 10.0 |
Note: This data is illustrative and represents the type of information a DFT conformational analysis would yield.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
A DFT calculation would provide the energies of these orbitals and visualize their spatial distribution. For a phenol (B47542) derivative like this compound, the HOMO is expected to be localized primarily on the phenol ring, reflecting its electron-rich nature. The LUMO would also likely be distributed over the aromatic system. This analysis helps in predicting regions of the molecule susceptible to electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -5.87 |
| LUMO | -0.98 |
| HOMO-LUMO Gap | 4.89 |
Note: These values are representative examples for a phenolic compound and are intended for illustrative purposes.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular and intermolecular interactions. It provides a localized picture of bonding and lone pairs. For this compound, NBO analysis would quantify the stabilization energies associated with intramolecular hydrogen bonds, such as the one potentially forming between the phenolic hydroxyl group and the oxygen of the ethoxy group, or between the hydroxyl of the ethyl group and the phenolic oxygen. These interactions significantly influence the molecule's preferred conformation and reactivity.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While DFT calculations provide information on static structures, Molecular Dynamics (MD) simulations can explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insights into its conformational flexibility in different environments, such as in a solvent like water or in a lipid bilayer. This method would reveal how the molecule samples different conformations and how its structure is influenced by interactions with surrounding solvent molecules, which is critical for understanding its behavior in a biological context.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. If a dataset of related phenolic compounds with known properties (e.g., solubility, boiling point, or a specific biological activity) were available, a QSPR model could be developed. Molecular descriptors for this compound, calculated from its 2D or 3D structure, could then be used within this model to predict its properties without the need for experimental measurements.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand such as this compound might interact with the binding site of a protein, such as an enzyme or a receptor.
A docking study would involve placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity. This would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. Such studies are instrumental in understanding the potential mechanism of action of a molecule and in guiding the design of more potent analogs. For instance, docking could reveal crucial hydrogen bonds formed by the hydroxyl groups of the molecule with amino acid residues in an enzyme's active site.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
The general approach involves optimizing the molecular geometry of the compound and then performing calculations to determine its spectroscopic properties. wu.ac.th For instance, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a suitable basis set such as 6-311++G(d,p) are commonly employed for these purposes. researchgate.net
Prediction of NMR Chemical Shifts
Theoretical calculations of NMR chemical shifts are instrumental in the structural elucidation of molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to predict the isotropic magnetic shielding tensors, which are then converted into chemical shifts. nih.gov These calculations can provide valuable data for both ¹H and ¹³C NMR spectra.
For a molecule like this compound, a computational study would typically yield predicted chemical shifts for each unique proton and carbon atom. These theoretical values are then often correlated with experimental data for validation. The accuracy of these predictions is dependent on several factors, including the chosen functional, basis set, and the consideration of solvent effects. mdpi.comresearchgate.net
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and serves as an example of what a computational study would provide. No specific published data was found for this compound.)
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | C | 150.2 | |
| 2 | C | 115.8 | |
| 3 | C | 6.85 | 121.5 |
| 4 | C | 6.92 | 119.7 |
| 5 | C | 6.78 | 125.4 |
| 6 | C | 135.1 | |
| 7 | C (CH) | 5.10 | 70.3 |
| 8 | C (CH₃) | 1.45 | 24.1 |
| 9 | O (OH) | 8.50 | |
| 10 | O (Ethoxy) | ||
| 11 | C (CH₂) | 4.05 | 64.2 |
| 12 | C (CH₃) | 1.38 | 14.9 |
Prediction of Vibrational Frequencies
Computational methods are also extensively used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net These calculations are typically performed after a geometry optimization to ensure the molecule is at a minimum on the potential energy surface. researchgate.net
The theoretical vibrational frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors inherent in the computational methods. wu.ac.th The analysis of these predicted frequencies allows for the assignment of specific vibrational modes, such as O-H stretching, C-H stretching, and various bending and torsional modes within the molecule. wu.ac.th
Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following data is hypothetical and serves as an example of what a computational study would provide. No specific published data was found for this compound.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | 3650 | Phenolic OH stretch |
| ν(O-H) | 3450 | Alcoholic OH stretch |
| ν(C-H) | 3050-3100 | Aromatic C-H stretch |
| ν(C-H) | 2850-2980 | Aliphatic C-H stretch |
| ν(C=C) | 1580-1620 | Aromatic C=C stretch |
| δ(O-H) | 1350-1450 | OH in-plane bend |
| ν(C-O) | 1200-1280 | Aryl ether C-O stretch |
Applications of S 2 Ethoxy 6 1 Hydroxyethyl Phenol in Chemical Synthesis and Biotechnology
Chiral Building Block in Multistep Organic Synthesis
As a chiral building block, (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol offers a predefined stereocenter that can be incorporated into more complex molecules, which is of significant importance in the synthesis of pharmaceuticals and other bioactive compounds. Chiral 1,2-amino alcohols, for instance, are critical components in various drug candidates. nih.govnih.gov The stereospecificity of such building blocks is crucial as different enantiomers of a molecule can exhibit vastly different biological activities. rjptonline.org
While specific examples of the use of this compound in multistep synthesis are not extensively documented in publicly available literature, molecules with similar functionalities are employed in the construction of complex organic scaffolds. The hydroxyl and phenolic groups can be selectively protected and derivatized, allowing for sequential reactions at different positions of the molecule. The inherent chirality of the secondary alcohol can be transferred to new stereocenters during the course of a synthesis.
Intermediate in the Synthesis of Complex Molecules
The role of this compound as an intermediate in the synthesis of complex molecules, such as natural products or active pharmaceutical ingredients (APIs), represents a significant potential application. Chiral alcohols are key intermediates in the synthesis of a variety of pharmaceuticals, including anti-Alzheimer's and anticancer drugs. mdpi.com For example, chiral phenylethanol derivatives are crucial for the synthesis of drugs like crizotinib, an anticancer agent, and aprepitant, an anti-nausea medication. acs.org
Given its structure, this compound could serve as a precursor to more elaborate molecules through modifications of its functional groups. The phenolic hydroxyl could be used for the formation of ethers or esters, while the secondary alcohol could be oxidized to a ketone or used in substitution reactions. The aromatic ring itself can also undergo further functionalization.
Role in the Development of New Catalytic Systems
The development of new catalytic systems, particularly for asymmetric catalysis, often relies on the use of chiral ligands to induce enantioselectivity in chemical reactions. nih.govnih.gov Chiral organic molecules with coordinating functional groups, such as hydroxyls and ethers, can bind to metal centers to form chiral catalysts. researchgate.netthieme-connect.com These catalysts are then used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.
While there is no specific literature describing the use of this compound as a ligand in catalysis, its structure possesses the necessary features to act as a bidentate ligand. The phenolic hydroxyl and the secondary alcohol's hydroxyl group could coordinate to a metal center, creating a chiral environment around it. Such a metal complex could then be employed in a variety of asymmetric transformations, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The effectiveness of such a ligand would depend on the specific reaction and metal used.
Potential in Biocatalysis (e.g., as a substrate or product in enzymatic transformations)
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral compounds. rjptonline.org While direct enzymatic transformations involving this compound are not specifically documented, there is strong evidence for its potential production using biocatalytic methods. A multienzyme, one-pot cascade has been developed for the stereoselective hydroxyethyl (B10761427) functionalization of substituted phenols to produce chiral (S)-1-(hydroxyphenyl)ethanols. This system represents a redox-neutral and atom-efficient method for generating such valuable chiral compounds.
This enzymatic cascade could theoretically be applied to 2-ethoxyphenol to synthesize this compound with high enantiomeric purity. The versatility of this biocatalytic system has been demonstrated with a range of substituted phenol (B47542) substrates, as detailed in the table below.
Substrate Scope of a Multienzyme Cascade for the Synthesis of (S)-1-(hydroxyphenyl)ethanols
| Entry | Substrate (Phenol) | Conversion (%) |
| 1 | Phenol | >99 |
| 2 | 2-Fluorophenol | 94 |
| 3 | 3-Fluorophenol | 98 |
| 4 | 4-Fluorophenol | >99 |
| 5 | 2-Chlorophenol | 96 |
| 6 | 3-Chlorophenol | 99 |
| 7 | 4-Chlorophenol | >99 |
| 8 | 2-Methylphenol (o-cresol) | 12 |
| 9 | 3-Methylphenol (m-cresol) | 99 |
| 10 | 4-Methylphenol (p-cresol) | >99 |
This data highlights the potential for producing a variety of chiral benzylic alcohols, and by extension, suggests a viable biocatalytic route to this compound.
Future Research Directions and Perspectives
Exploration of Novel Stereoselective Synthetic Pathways
The precise spatial arrangement of the hydroxyl and ethyl groups in (s)-2-Ethoxy-6-(1-hydroxyethyl)phenol is crucial for its potential biological activity and application as a chiral building block. Future research will likely focus on developing more efficient and highly stereoselective synthetic routes.
Current approaches for the synthesis of similar chiral secondary alcohols often rely on the asymmetric reduction of a corresponding ketone precursor. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.
Future research directions could involve:
Catalytic Asymmetric Grignard Addition: The development of novel chiral ligands for catalysts that can facilitate the enantioselective addition of an ethyl Grignard reagent to a protected 2-ethoxy-6-formylphenol. This would offer a direct route to establishing the chiral center.
Enzymatic Kinetic Resolution: Employing lipases or other enzymes to selectively acylate or deacylate a racemic mixture of 2-Ethoxy-6-(1-hydroxyethyl)phenol, allowing for the separation of the desired (s)-enantiomer.
Substrate-Controlled Synthesis: Investigating synthetic pathways where the existing functionalities on the aromatic ring direct the stereochemical outcome of the alcohol formation.
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| Catalytic Asymmetric Grignard Addition | High atom economy, direct formation of the chiral center. | Development of highly selective and robust catalysts. |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions. | Limited to a maximum theoretical yield of 50% for the desired enantiomer. |
| Substrate-Controlled Synthesis | Potential for high diastereoselectivity in more complex derivatives. | Understanding and controlling the directing effects of substituents. |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
Understanding the intramolecular and intermolecular dynamics of this compound is essential for predicting its behavior in different environments. Advanced spectroscopic techniques can provide insights into these processes.
Standard characterization would typically involve Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure.
Future research could employ more sophisticated methods:
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques can definitively determine the absolute configuration of the chiral center, complementing traditional methods like X-ray crystallography, especially for non-crystalline samples.
Temperature-Dependent NMR Studies: To investigate conformational changes and the dynamics of hydrogen bonding between the phenolic hydroxyl group and the secondary alcohol.
Two-Dimensional Infrared (2D-IR) Spectroscopy: This could be used to probe the vibrational coupling between the different functional groups and how these interactions change on ultrafast timescales.
Computational Studies of Reactive Intermediates and Reaction Mechanisms
Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms and the properties of transient species.
Future computational investigations could focus on:
Density Functional Theory (DFT) Calculations: To model the transition states of potential synthetic pathways, helping to rationalize observed stereoselectivities and guide the design of more efficient reactions.
Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with solvents or potential biological targets. This can reveal key intermolecular interactions that govern its properties.
Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature and strength of intramolecular hydrogen bonds and other non-covalent interactions within the molecule.
| Computational Method | Research Focus | Expected Outcome |
| Density Functional Theory (DFT) | Reaction mechanisms and transition states. | Rationalization of stereoselectivity and prediction of reaction outcomes. |
| Molecular Dynamics (MD) | Conformational analysis and intermolecular interactions. | Understanding of dynamic behavior in solution and binding modes. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Intramolecular interactions. | Detailed analysis of hydrogen bonding and non-covalent interactions. |
Design of Next-Generation Analogs with Tailored Biological Activities
The structural features of this compound make it an attractive scaffold for the design of new biologically active molecules. The phenolic hydroxyl group, the chiral secondary alcohol, and the ethoxy group can all be systematically modified to probe structure-activity relationships (SAR).
Potential therapeutic areas for exploration could include:
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. Analogs could be designed to enhance this activity.
Antimicrobial Agents: The combination of a phenol (B47542) and an alcohol moiety could be exploited for the development of new antimicrobial compounds.
Enzyme Inhibitors: The chiral center and the aromatic ring provide a basis for designing specific inhibitors for various enzymes.
Strategies for analog design would involve:
Modification of the Alkyl Chain: Replacing the ethyl group with other alkyl or aryl groups to explore the impact on biological activity.
Variation of the Ether Group: Substituting the ethoxy group with other alkoxy groups of varying chain lengths or branching.
Introduction of Additional Substituents: Adding other functional groups to the aromatic ring to modulate electronic and steric properties.
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These tools can be leveraged to accelerate the discovery and development of new molecules based on the this compound scaffold.
Future applications of AI and ML could include:
Predictive SAR Models: Training machine learning models on datasets of structurally related compounds and their biological activities to predict the potency of new, unsynthesized analogs. This can help prioritize synthetic targets.
De Novo Drug Design: Using generative models to design novel molecules with desired properties, such as high predicted biological activity and favorable pharmacokinetic profiles, based on the core structure of this compound. nih.gov
Reaction Prediction and Optimization: Employing AI algorithms to predict the outcomes of chemical reactions and suggest optimal reaction conditions for the synthesis of the target molecule and its analogs.
The integration of these computational approaches with experimental work will be crucial for unlocking the full potential of this compound and its derivatives in various scientific and technological fields.
Q & A
Q. What are the standard protocols for synthesizing (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol?
The synthesis typically involves multi-step organic reactions, including condensation and functional group protection. For example:
- Step 1 : Formation of the imine intermediate via Schiff base condensation between 2-ethoxy-6-formylphenol and an appropriate amine under reflux in ethanol .
- Step 2 : Reduction of the imine group to a secondary alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR and mass spectrometry.
Key Considerations : Optimize reaction time and temperature to minimize side products. Monitor reaction progress using TLC.
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
X-ray crystallography involves:
- Crystal Growth : Slow evaporation of a saturated solution in a solvent like methanol/acetone .
- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Collect data up to θ = 25° .
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include:
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic refinement, such as high R-factors or twinning?
Discrepancies arise from data quality or crystal imperfections. Strategies include:
- Data Reintegration : Re-process raw data using SAINT/Bruker APEX3 to correct absorption or scaling errors .
- Twinning Analysis : Use PLATON to detect twinning ratios and refine with HKLF5 in SHELXL .
- Hydrogen Atom Placement : For ambiguous H-atoms, employ riding models or omit parameters with high thermal motion .
Case Study : In a related Schiff base compound, refinement with SHELXL reduced the wR(F²) from 0.20 to 0.15 by adjusting anisotropic displacement parameters .
Q. What spectroscopic and computational methods are effective for studying tautomerism or proton transfer in this compound?
- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., 300–400 nm) to detect keto-enol tautomerism .
- DFT Calculations : Use Gaussian09 to optimize tautomeric structures and compare energy levels. For example, (E)-2-ethoxy-6-iminomethylphenol showed a 12 kJ/mol preference for the enol form .
- X-ray Diffraction : Resolve proton positions via high-resolution data (d ≤ 0.8 Å). Intramolecular O–H···N distances < 2.0 Å confirm enol tautomers .
Q. How can researchers design biological assays to evaluate the compound’s enzyme inhibition or protein-binding activity?
- Ligand Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450) .
- Kinetic Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., Folin-Ciocalteu reagent for phenolic interactions) .
- Comparative Studies : Test structural analogs (e.g., 2-ethoxy-6-piperazinyl derivatives) to assess substituent effects on bioactivity .
Data Interpretation : Correlate IC₅₀ with electronic parameters (Hammett σ) to identify structure-activity relationships .
Q. What strategies address contradictions in reported biological activities of structurally similar compounds?
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (pH, solvent, temperature) .
- Control Experiments : Verify purity via HPLC and rule out solvent effects (e.g., DMSO cytotoxicity).
- Mechanistic Studies : Use stopped-flow kinetics or isothermal titration calorimetry (ITC) to dissect binding pathways .
Example : A Schiff base analog showed conflicting antimicrobial data due to variations in bacterial strains; standardized CLSI protocols resolved discrepancies .
Q. How can coordination chemistry approaches enhance the compound’s application in catalysis or material science?
- Metal Complexation : React with VO₃⁺ or Cu²⁺ to form stable complexes. Characterize via:
- EPR Spectroscopy : Detect paramagnetic species (e.g., vanadyl complexes) .
- Single-Crystal Analysis : Resolve coordination geometry (e.g., octahedral vs. square-planar) .
- Catalytic Screening : Test Suzuki-Miyaura coupling activity. A related Pd-Schiff base complex achieved 85% yield under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
